3-(4-fluorophenoxy)-N-phenylpropanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-12-6-8-14(9-7-12)19-11-10-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNPRWAKHMPYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-fluorophenoxy)-N-phenylpropanamide with structurally analogous compounds, focusing on substituent effects, biological activities, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations:
- Morpholine and piperazine substituents (e.g., in and ) introduce basic nitrogen atoms, improving solubility and enabling interactions with bacterial targets . Sulfonyl and oxadiazole groups ( and ) increase polarity, which may reduce membrane permeability but enhance target binding specificity .
Biological Activity:
- Morpholine-containing derivatives (e.g., 3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide) exhibit potent antibacterial activity, surpassing ciprofloxacin in some cases .
- Piperidine-substituted N-phenylpropanamides (e.g., R 31 833 in ) demonstrate extreme analgesic potency (10,031× morphine) due to high μ-opioid receptor affinity .
Physicochemical Properties:
Q & A
Q. What are the optimal synthetic routes for 3-(4-fluorophenoxy)-N-phenylpropanamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) nucleophilic substitution to introduce the 4-fluorophenoxy group and (2) amide coupling to attach the phenyl group. For the first step, reaction of 4-fluorophenol with a halogenated propanenitrile (e.g., 3-chloropropanenitrile) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield 3-(4-fluorophenoxy)propanenitrile. Subsequent reduction (e.g., LiAlH₄) produces 3-(4-fluorophenoxy)propylamine, which undergoes amidation with benzoyl chloride derivatives. Optimization strategies :
- Catalysts : Use coupling agents like EDC/HOBt for amidation to enhance efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics, while ethanol or THF aids in crystallization .
- Temperature control : Reflux conditions (~80°C) for amidation minimize side reactions .
Q. How can spectroscopic and crystallographic methods confirm the structural integrity of 3-(4-fluorophenoxy)-N-phenylpropanamide?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and phenyl groups), the amide NH (δ ~8.2 ppm), and methylene/methine protons (δ 3.5–4.5 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C–F: ~1.35 Å) and dihedral angles to confirm stereoelectronic effects of the fluorophenyl group .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 288.1201 for C₁₅H₁₄FNO₂) .
Q. What preliminary assays are recommended to evaluate the biological activity of 3-(4-fluorophenoxy)-N-phenylpropanamide?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates to test interactions with serine hydrolases or kinases .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus or E. coli .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring or propanamide chain) influence the biological activity of 3-(4-fluorophenoxy)-N-phenylpropanamide?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies via:
-
Systematic substitution : Replace the 4-fluorophenyl group with Cl, Br, or OCH₃ to assess electronic effects. For example, chloro analogs may enhance lipophilicity but reduce metabolic stability .
-
Chain elongation : Extend the propanamide to butanamide to evaluate steric effects on target binding .
-
Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .
Substituent Biological Activity Trend Key Reference 4-Fluorophenyl Enhanced metabolic stability 4-Chlorophenyl Increased cytotoxicity 4-Methoxyphenyl Reduced enzyme inhibition
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI) and agar diffusion methods to rule out false positives .
- Dose-response curves : Ensure IC₅₀ values are calculated across ≥5 concentrations to account for assay variability .
- Metabolic stability testing : Use liver microsomes (human/rat) to confirm if discrepancies arise from differential metabolism .
Q. How can advanced biophysical techniques elucidate the mechanism of action of 3-(4-fluorophenoxy)-N-phenylpropanamide?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with purified protein targets .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights .
Data Interpretation and Reproducibility
Q. What statistical approaches are critical for analyzing dose-dependent effects in in vitro studies involving this compound?
- Methodological Answer :
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .
- QC thresholds : Reject datasets with R² < 0.90 for dose-response curves .
Q. How can researchers address batch-to-batch variability in synthesized 3-(4-fluorophenoxy)-N-phenylpropanamide?
- Methodological Answer :
- HPLC purity checks : Require ≥95% purity (C18 column, acetonitrile/water gradient) .
- Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .
- NMR lot comparison : Overlay spectra from different batches to detect impurities .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling 3-(4-fluorophenoxy)-N-phenylpropanamide in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Perform reactions in fume hoods due to potential amine/halogenated solvent emissions .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
